molecular formula C11H8F3N3O B1385962 4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline CAS No. 871240-11-8

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline

Cat. No. B1385962
M. Wt: 255.2 g/mol
InChI Key: LRAWJNQDGFKVGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is a compound that has gained much attention in the scientific community due to its potential applications in various fields. It is a type of trifluoromethyl pyrimidine derivative . These derivatives are known for their unique biological structure and high target specificity .


Synthesis Analysis

The synthesis of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” involves a four-step reaction . The process starts with 3-aminophenol or 4-aminophenol, which is dissolved in acetone and then reacted for 7-8 hours at 25°C . The reaction yields intermediate 4, which is then used to produce the final compound .


Molecular Structure Analysis

The molecular formula of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” is C11H8F3N3O. It has a molecular weight of 255.2 g/mol. The structure includes a pyrimidine ring, which is an important lead molecule and an active fragment in the design of biologically active molecules .


Chemical Reactions Analysis

The chemical reactions involving “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” are complex and involve multiple steps . The compound is synthesized through a series of reactions, including the reaction of 3-aminophenol or 4-aminophenol with acetone .

Scientific Research Applications

Antifungal Applications

This compound has shown promising results as an antifungal agent. Studies have indicated that derivatives of this compound exhibit good in vitro antifungal activities against a range of pathogens such as Botryosphaeria dothidea, Phompsis sp., Botrytis cinereal, Colletotrichum gloeosporioides, Pyricutaria oryzae, and Sclerotinia sclerotiorum . These properties suggest potential for the development of new antifungal treatments, particularly in agricultural settings where crop protection is crucial.

Insecticidal Properties

In addition to its antifungal activity, this compound has been evaluated for its insecticidal properties. The synthesized derivatives have shown moderate insecticidal activities against pests like Mythimna separata and Spodoptera frugiperda . Although the activities were lower than some commercial insecticides, this opens up avenues for further optimization and development of eco-friendly pest control agents.

Anticancer Potential

Trifluoromethyl pyrimidine derivatives, including those with an amide moiety, have been studied for their anticancer activities. Some compounds have demonstrated certain anticancer activities against cell lines such as PC3, K562, Hela, and A549 . The potential of these compounds to act as antitumor agents is significant, especially considering the ongoing search for more effective and less toxic cancer treatments.

Antiproliferative Effects

Further research into trifluoromethyl-containing polysubstituted pyrimidine derivatives has revealed moderate anti-proliferative activities against various human tumor cell lines, including PC-3, MGC-803, MCF-7, and HGC-27 . Some compounds have shown better activities than the positive control 5-fluorouracil, indicating their potential as lead compounds in the development of new antitumor drugs.

Molecular Docking and Drug Design

The compound’s derivatives have been used in molecular docking studies to predict their interaction with biological targets. For instance, certain derivatives have shown the potential to integrate well into the hydrophobic pocket of ubiquitin-specific protease 7 (USP7), which is valuable for further research and development in drug design .

Agricultural Applications

The unique biological structure of nitrogen-containing heterocyclic compounds like trifluoromethyl pyrimidine derivatives has been a focus in the creation of new pesticides. Their high target specificity and good environmental compatibility make them suitable candidates for plant growth regulation and other agricultural applications .

FDA-Approved Drug Development

Compounds with the trifluoromethyl group have been approved by the FDA for various therapies. For example, sorafenib, which contains a similar trifluoromethyl pyrimidine structure, has been granted “Fast Track” designation for the therapy of advanced hepatocellular carcinoma . This highlights the clinical importance and therapeutic potential of such compounds.

Future Directions

The future directions for the research and application of “4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline” could include further exploration of its antifungal, insecticidal, and anticancer properties . Additionally, the development of efficient and new pesticides is still an urgent task for scientific researchers , and this compound could play a role in that development.

properties

IUPAC Name

4-[2-(trifluoromethyl)pyrimidin-4-yl]oxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3N3O/c12-11(13,14)10-16-6-5-9(17-10)18-8-3-1-7(15)2-4-8/h1-6H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAWJNQDGFKVGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=NC(=NC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{[2-(Trifluoromethyl)pyrimidin-4-yl]oxy}aniline

Synthesis routes and methods

Procedure details

To a solution of 4-aminophenol (1.64 g, 15 mmol) in DMF (40 mL) was added potassium tert-butoxide (1.69 g, 15 mmol) and the resulting mixture was stirred at room temp for 15 min. 4-chloro-2-(trifluoromethyl)pyrimidine in DMF (10 mL) was then added and the resulting mixture was stirred at room temp for 16 h. Water was then added and the mixture was extracted with ethyl acetate, dried over anhydrous sodium sulfate and concentrated in vacuo. The crude was purified using Biotage flash 40M (2:1, Hexane, Ethyl acetate) to afford 4-{[2-(trifluoromethyl)pyrimidin-4-yl]oxy}aniline (2.2 g, 63%). 1H NMR (DMSO-d6) δ 8.78 (d, 1H), 7.16 (d, 1H), 6.90 (d, 2H), 6.60 (d, 2H), 5.17 (brs, 2H); MS ES 256 (M+H)+, calcd 256, RT=2.42 min.
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
1.69 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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